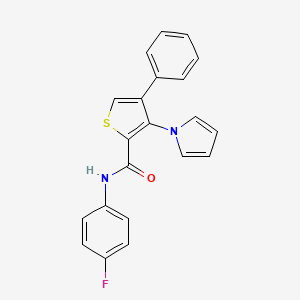
N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15FN2OS and its molecular weight is 362.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H16FN2O and a molecular weight of approximately 316.34 g/mol. Its structure includes a thiophene ring, a pyrrole moiety, and a fluorophenyl group, which are known to contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has demonstrated inhibitory effects on certain kinases involved in cancer cell proliferation.
- Antiviral Properties : Studies indicate that compounds with similar structures exhibit antiviral activity against various viruses, including HIV and HCV. The presence of the pyrrole ring is believed to enhance this activity by interacting with viral proteins.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism might involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Efficacy Studies
Recent research has focused on evaluating the efficacy of this compound in vitro and in vivo:
| Study | Biological Activity | IC50/EC50 Values | Cell Lines/Models |
|---|---|---|---|
| Study 1 | Antiviral (HIV) | EC50 = 3.13 μM | MT-4 cells |
| Study 2 | Antimicrobial | MIC = 12.5 μg/mL | Staphylococcus aureus |
| Study 3 | Enzyme Inhibition | IC50 = 25 μM | Cancer cell lines |
Case Studies
- Antiviral Activity Against HIV : In a study evaluating various derivatives, this compound showed significant inhibition of HIV replication in MT-4 cells with an EC50 value of 3.13 μM, indicating its potential as an antiviral agent .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus, where the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, demonstrating its effectiveness compared to standard antibiotics .
属性
IUPAC Name |
N-(4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-8-10-17(11-9-16)23-21(25)20-19(24-12-4-5-13-24)18(14-26-20)15-6-2-1-3-7-15/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUKMWQEMBIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













